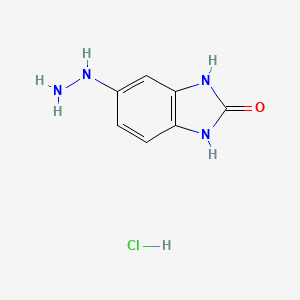

2H-Benzimidazol-2-one, 5-hydrazinyl-1,3-dihydro-, hydrochloride

Description

Properties

IUPAC Name |

5-hydrazinyl-1,3-dihydrobenzimidazol-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O.ClH/c8-11-4-1-2-5-6(3-4)10-7(12)9-5;/h1-3,11H,8H2,(H2,9,10,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZAVNZZIFKCMLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NN)NC(=O)N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Benzimidazol-2-one, 5-hydrazinyl-1,3-dihydro-, hydrochloride typically involves the cyclocarbonylation of 1,2-diaminobenzenes. Common reagents used in this process include 1,1’-carbonyldiimidazole, phosgene, triphosgene, and ureas . The reaction conditions often require precisely controlled or inert environments, high temperatures, and long reaction times to achieve good yields .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining the required reaction conditions and improving the overall efficiency of the process .

Chemical Reactions Analysis

Reactivity of the Hydrazinyl Group

The hydrazine moiety enables diverse transformations, including:

Condensation with Carbonyl Compounds

-

Example : Reaction with ketones (e.g., acetone) forms hydrazones, which can cyclize to yield pyrazole or triazole derivatives .

Formation of Thiosemicarbazides

-

Reaction with Isothiocyanates :

Hydrazinyl-benzimidazole reacts with methyl/benzyl isothiocyanate to form thiosemicarbazide derivatives .

Nitration and Functionalization

-

Nitration :

The hydrazinyl group can undergo nitration under acidic conditions to form nitro derivatives, though this may require protection of the hydrazine moiety .

Hydrochloride Salt Formation

The hydrochloride salt enhances solubility and stability for pharmaceutical applications:

Critical Analysis of Research Findings

Scientific Research Applications

2H-Benzimidazol-2-one, 5-hydrazinyl-1,3-dihydro-, hydrochloride has numerous applications in scientific research. In chemistry, it serves as an intermediate for synthesizing more complex organic molecules . In biology and medicine, it has shown potential as an antimicrobial, antifungal, and antidiabetic agent . Additionally, it acts as a histamine H3-receptor antagonist and inhibits tubulin polymerization, making it valuable in neurological and cancer research .

Mechanism of Action

The mechanism of action of 2H-Benzimidazol-2-one, 5-hydrazinyl-1,3-dihydro-, hydrochloride involves its interaction with specific molecular targets and pathways. For instance, as a histamine H3-receptor antagonist, it binds to the H3 receptor, inhibiting its activity and modulating neurotransmitter release . In cancer research, its inhibition of tubulin polymerization disrupts microtubule formation, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2H-Benzimidazol-2-one, 5-hydrazinyl-1,3-dihydro-, hydrochloride

- Molecular Formula : C₇H₈ClN₅O

- CAS Number : 299912-51-9

- Purity : 95% (typical commercial grade)

- Key Feature : A benzimidazolone derivative substituted with a hydrazinyl group at the 5-position and a hydrochloride salt .

The hydrochloride salt improves solubility, making it suitable for pharmaceutical applications .

Structural Analogues and Derivatives

The benzimidazolone scaffold is versatile, with modifications at positions 1, 3, and 5 leading to diverse pharmacological and chemical properties. Below is a comparative analysis:

Table 1: Key Benzimidazolone Derivatives

Functional Group Impact on Properties

Hydrazinyl Group (Target Compound): Reactivity: The -NH-NH₂ group facilitates condensation reactions, enabling synthesis of heterocycles like triazoles or tetrazoles.

Chloro Substituents (e.g., 5-Chloro derivatives): Enhance lipophilicity, improving blood-brain barrier penetration (e.g., antipsychotic pimozide ). Used in antimicrobial agents (e.g., oxazolidinone derivatives ).

Aminomethyl and Piperidinyl Groups: Aminomethyl: Increases solubility and hydrogen-bonding capacity, useful in enzyme inhibitors . Piperidinyl: Common in CNS drugs (e.g., ziprasidone hydrochloride, an antipsychotic ).

Biological Activity

2H-Benzimidazol-2-one, 5-hydrazinyl-1,3-dihydro-, hydrochloride (CAS Number: 299912-51-9) is a compound belonging to the benzimidazole family, recognized for its diverse biological activities. This article explores its biological activity, including antibacterial and neuropharmacological effects, supported by case studies and research findings.

- Molecular Formula : C₇H₉ClN₄O

- Molecular Weight : 200.62 g/mol

- IUPAC Name : 5-hydrazinyl-1,3-dihydrobenzimidazol-2-one; hydrochloride

The compound primarily acts as a histamine H3-receptor antagonist . By binding to the H3 receptor, it inhibits its activity and modulates neurotransmitter release, which may have implications in treating conditions like narcolepsy and obesity.

Antibacterial Activity

Research has demonstrated that derivatives of benzimidazole compounds exhibit significant antibacterial properties. A study synthesized novel 1,3-dihydro-2H-benzimidazol-2-one analogs and tested their activity against various bacterial strains. The results indicated that compounds derived from similar structures showed high efficacy against both Gram-positive and Gram-negative bacteria.

| Compound No. | E. coli (Zone of Inhibition in mm) | P. aeruginosa | S.aureus | S.pyogenes |

|---|---|---|---|---|

| 6a | 16 | 15 | 16 | 18 |

| 6b | 18 | 19 | 17 | 18 |

| 6c | 23 | 22 | 19 | 20 |

| 6d | 25 | 24 | 21 | 20 |

| 6e | 29 | 28 | 24 | 24 |

| 6f | 29 | 28 | 23 | 20 |

| 6g | 28 | 26 | 22 | 22 |

| Ciprofloxacin (Standard) | 28 | 26 | 21 | 22 |

The compounds were classified based on their zones of inhibition, with those showing ≥28 mm considered highly active .

Neuropharmacological Effects

The compound's interaction with histamine receptors suggests potential applications in neuropharmacology. By inhibiting the H3 receptor, it could influence neurotransmitter dynamics, potentially aiding in conditions such as anxiety or cognitive dysfunction.

Case Studies

-

Antibacterial Efficacy Study

- In a controlled laboratory setting, several derivatives of benzimidazole were synthesized and screened for antibacterial activity. The study found that certain derivatives exhibited remarkable activity against common pathogens like Staphylococcus aureus and Escherichia coli, indicating that structural modifications can enhance biological efficacy .

-

Neuropharmacological Research

- A study investigating the effects of H3 antagonists on cognitive function demonstrated that compounds similar to our target compound improved memory retention in animal models. This suggests potential therapeutic uses in treating cognitive impairments associated with neurodegenerative diseases.

Q & A

Q. What synthetic routes are commonly employed for the preparation of 5-hydrazinyl benzimidazolone derivatives?

The synthesis typically involves a multi-step protocol starting with o-phenylenediamine. Key steps include:

- Step 1 : Reaction with carbon disulfide and KOH in ethanol to form 1H-benzo[d]imidazole-2-thiol (confirmed by IR bands at 2634 cm⁻¹ for S-H and 3395 cm⁻¹ for N-H) .

- Step 2 : Treatment with hydrazine hydrate in methanol to yield 2-hydrazinyl-1H-benzo[d]imidazole (verified via ¹H-NMR singlet at δ12.31 for S-H and δ10.93 for N-H) .

- Step 3 : Condensation with sodium cyanate and glacial acetic acid to form hydrazinecarboxamide derivatives .

Q. Which spectroscopic techniques are most effective for characterizing the structure of 5-hydrazinyl benzimidazolone hydrochloride?

A combination of methods is critical:

- IR spectroscopy : Identifies functional groups (e.g., S-H at 2634 cm⁻¹, N-H at 3395 cm⁻¹) .

- ¹H-NMR and ¹³C-NMR : Confirm aromatic protons (δ7.0–8.0 ppm) and carbon environments (e.g., δ151.93 for N=C-N in benzimidazole) .

- Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns (e.g., m/z 191.23 for C₁₀H₁₃N₃O derivatives) .

Q. What are the primary pharmacological targets of 5-hydrazinyl benzimidazolone derivatives?

These compounds exhibit affinity for:

- Serotonin receptors (5-HT₁A/5-HT₂A) : Modulate neurotransmitter activity, as seen in flibanserin analogs .

- Antimicrobial targets : Hydrazine derivatives show activity against bacterial and fungal strains via inhibition of enzyme pathways .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported receptor binding affinities of 5-hydrazinyl benzimidazolone derivatives?

Discrepancies may arise from:

- Assay conditions (e.g., COS-7 cell transfection methods vs. in vivo models) .

- Structural isomerism : Hydrazine orientation (e.g., tautomeric forms) affects binding. Validate via X-ray crystallography or computational docking .

- Receptor subtype selectivity : Use subtype-specific agonists/antagonists (e.g., 5-HT₄ receptor-biased ligands) to clarify mechanisms .

Q. What strategies can optimize the yield of 5-hydrazinyl benzimidazolone hydrochloride in multi-step syntheses?

Key optimization parameters:

- Reaction stoichiometry : Maintain 1:1 molar ratios in hydrazine hydrate reactions to minimize side products .

- Solvent selection : Methanol enhances hydrazine solubility, while ethanol improves intermediate stability .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates high-purity fractions .

Q. How do structural modifications at the hydrazine moiety affect the compound’s pharmacological profile?

Modifications include:

- Aromatic substitution : Introducing electron-withdrawing groups (e.g., -CF₃) enhances serotonin receptor antagonism .

- Carboxamide formation : Condensation with aldehydes/ketones improves anticonvulsant activity (e.g., ED₅₀ = 12.8 mg/kg in rodent models) .

- Hydrophobic side chains : Alkyl or benzyl groups increase blood-brain barrier permeability, critical for CNS-targeted drugs .

Methodological Notes

- Contradiction Analysis : Conflicting receptor affinity data require cross-validation using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .

- Computational Modeling : Molecular dynamics simulations (e.g., AMBER force fields) predict hydrazine tautomer stability and binding poses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.